4-(Morpholin-4-ylmethyl)pyridine-2,6-diamine
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Overview
Description
4-(Morpholin-4-ylmethyl)pyridine-2,6-diamine is a compound that features a pyridine ring substituted with morpholine and diamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Mannich reaction, where formaldehyde and morpholine are reacted with a pyridine derivative under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or DMF at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholin-4-ylmethyl)pyridine-2,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or diamine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
4-(Morpholin-4-ylmethyl)pyridine-2,6-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-(Morpholin-4-ylmethyl)pyridine-2,6-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in a biochemical assay or interacting with cellular receptors in a therapeutic setting .
Comparison with Similar Compounds
Similar Compounds
4-(4-(1-Morpholinyl)phenyl)-2,6-bis(4-aminophenyl)pyridine: A compound with similar structural features but different functional groups.
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: Another compound with a morpholine group and a pyridine ring.
Uniqueness
4-(Morpholin-4-ylmethyl)pyridine-2,6-diamine is unique due to its specific combination of morpholine and diamine groups on a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H16N4O |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
4-(morpholin-4-ylmethyl)pyridine-2,6-diamine |
InChI |
InChI=1S/C10H16N4O/c11-9-5-8(6-10(12)13-9)7-14-1-3-15-4-2-14/h5-6H,1-4,7H2,(H4,11,12,13) |
InChI Key |
GNPPQMQZBUBVOA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC(=NC(=C2)N)N |
Origin of Product |
United States |
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